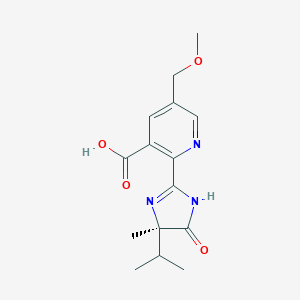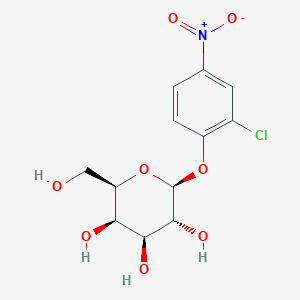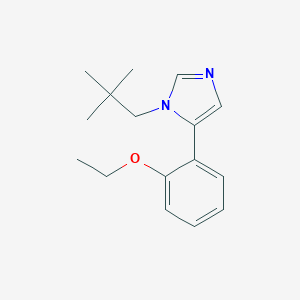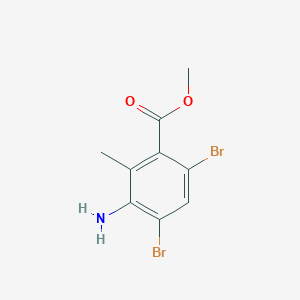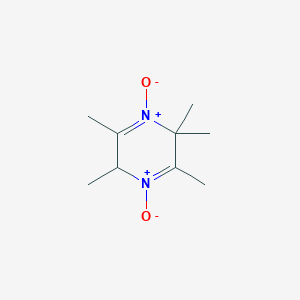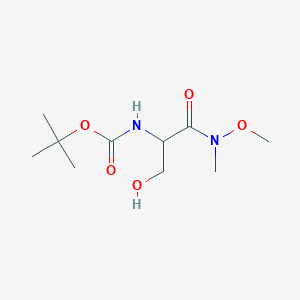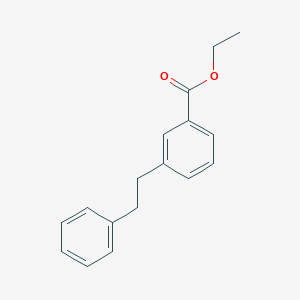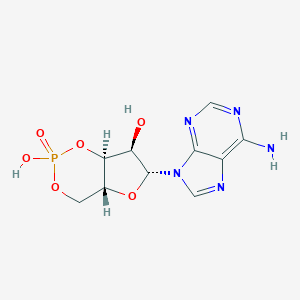
4,6-Dimethoxypyrimidin-2-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxypyrimidin-2-yl methanesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that plays a vital role in the synthesis of nucleic acids.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various scientific research applications, including its use as a building block in the synthesis of nucleoside analogs. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Additionally, it has been used as a research tool for studying the mechanism of action of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves its ability to inhibit the activity of enzymes and proteins. This compound acts as a competitive inhibitor, binding to the active site of enzymes and preventing their activity. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases.
Biochemical and Physiological Effects:
4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. This compound has also been shown to have antiviral and immunomodulatory effects. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,6-Dimethoxypyrimidin-2-yl methanesulfonate in lab experiments include its simple synthesis method, its ability to inhibit the activity of enzymes and proteins, and its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for the research of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis of new derivatives of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate could lead to the development of new drugs and research tools.
Synthesemethoden
The synthesis of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves the reaction of 4,6-dimethoxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method is simple and efficient, making it a popular choice for researchers.
Eigenschaften
CAS-Nummer |
120259-57-6 |
|---|---|
Produktname |
4,6-Dimethoxypyrimidin-2-yl methanesulfonate |
Molekularformel |
C7H10N2O5S |
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
(4,6-dimethoxypyrimidin-2-yl) methanesulfonate |
InChI |
InChI=1S/C7H10N2O5S/c1-12-5-4-6(13-2)9-7(8-5)14-15(3,10)11/h4H,1-3H3 |
InChI-Schlüssel |
HCIXUQJFFHIBSX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OS(=O)(=O)C)OC |
Kanonische SMILES |
COC1=CC(=NC(=N1)OS(=O)(=O)C)OC |
Synonyme |
2-Pyrimidinol, 4,6-dimethoxy-, methanesulfonate (ester) (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





